8-Bromoxanthine

Catalog No.
S573664
CAS No.
10357-68-3
M.F
C5H3BrN4O2
M. Wt
231.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Bromoxanthine

CAS Number

10357-68-3

Product Name

8-Bromoxanthine

IUPAC Name

8-bromo-3,7-dihydropurine-2,6-dione

Molecular Formula

C5H3BrN4O2

Molecular Weight

231.01 g/mol

InChI

InChI=1S/C5H3BrN4O2/c6-4-7-1-2(8-4)9-5(12)10-3(1)11/h(H3,7,8,9,10,11,12)

InChI Key

ZFQWSCZYQLPFFZ-UHFFFAOYSA-N

SMILES

C12=C(NC(=O)NC1=O)N=C(N2)Br

Synonyms

8-Bromo-3,7-dihydro-1H-purine-2,6-dione; 8-Bromo-xanthine; 8-Bromopurine-2,6-diol; NSC 24131

Canonical SMILES

C12=C(NC(=O)NC1=O)N=C(N2)Br

The exact mass of the compound 8-Bromoxanthine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24131. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Xanthines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

8-Bromoxanthine (CAS 10357-68-3) is a halogenated purine derivative that serves as a critical, procurement-relevant building block in the synthesis of complex pharmaceutical active ingredients (APIs) and specialized research compounds. Featuring a highly reactive bromine atom at the C8 position of the xanthine core, it provides a reliable, strategically positioned site for transition-metal-catalyzed cross-coupling and nucleophilic substitution [1]. Commercially, it is most valued as the foundational starting material for the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, such as Linagliptin, where its precise reactivity profile enables sequential, regioselective N-alkylations followed by high-yield, late-stage amination without premature degradation of the purine scaffold.

Research Fit

XO redox-state probe

Uncompetitive inhibition with reported redox-state-dependent binding; distinct from competitive purine inhibitors.

PDE4-selective synthesis

Bromo-derivatives provide higher isoenzyme selectivity context compared to chloro analogs.

High-purity intermediate

Suitable as a key starting material for DPP-4 inhibitor intermediate research synthesis.

Attempting to substitute 8-Bromoxanthine with unsubstituted xanthine or alternative halogenated purines (such as 8-chloroxanthine) fundamentally compromises synthetic efficiency and regiocontrol in multi-step API manufacturing. Unsubstituted xanthine lacks a leaving group at the C8 position, rendering it inert to direct nucleophilic amination and requiring inefficient, low-yield radical reactions (<40% yield) to achieve C8-arylation [1]. While 8-chloroxanthine can participate in similar cross-coupling reactions, the carbon-bromine bond in 8-Bromoxanthine offers superior leaving-group kinetics for mild, late-stage nucleophilic displacements. This ensures that complex chiral amines can be introduced during the final steps of API synthesis without necessitating the harsh thermal conditions that typically cause degradation or byproduct formation (e.g., bromo-butene impurities) in less reactive analogs.

Substitution Risk

Allopurinol / oxypurinol

Mechanism-based inactivation — may not support redox-state cycling studies or ternary complex trapping.

6-(N-Benzoylamino)purine

Competitive, high-potency inhibitor — enzyme–substrate complex stabilization may not transfer to uncompetitive design.

8-Chloroxanthine derivatives

Lower PDE4 isoenzyme selectivity (~10-fold) — selectivity context may differ; C–N coupling reactivity profile may not match.

Superior Leaving Group Kinetics for Late-Stage API Amination

In the commercial synthesis of DPP-4 inhibitors like Linagliptin, the 8-bromo group of the advanced intermediate (derived directly from 8-Bromoxanthine) acts as an optimal leaving group for displacement by (R)-3-Boc-aminopiperidine. The C8-bromo substituent allows this critical amination to proceed at high yields (>85%) under mild basic conditions. In contrast, utilizing an unsubstituted xanthine core renders the C8 position entirely inert to direct nucleophilic attack, halting the synthesis. Furthermore, attempting this with a chloro-analog typically requires elevated temperatures or extended reaction times, which increases the risk of generating process-related impurities (such as regio-impurities and S-isomers) that complicate downstream purification [1].

Evidence DimensionLate-stage nucleophilic displacement yield
Target Compound Data>85% conversion yield under mild basic conditions
Comparator Or BaselineUnsubstituted xanthine (0% yield, inert to direct amination)
Quantified DifferenceEnables direct, high-yield amination without requiring harsh C-H activation.
ConditionsReaction with (R)-3-Boc-aminopiperidine, K2CO3, acetonitrile, mild heating.

Ensures high-purity, high-yield commercial manufacturing of DPP-4 inhibitors by avoiding harsh conditions that degrade complex, late-stage intermediates.

Redox-state binding
Head-to-head
83-fold preferential binding to reduced MoIV (KD 18 µM) vs oxidized (KD 1.5 mM)
Supports Mo-center probe studies
Unique among purine XO ligands — potentiometric titration, EPR monitoring [REFS-1]

High-Yield C8-Arylation via Palladium-Catalyzed Cross-Coupling

8-Bromoxanthine is a highly effective substrate for Palladium-catalyzed Suzuki cross-coupling, allowing for the direct introduction of aryl and styryl groups at the C8 position. Studies demonstrating the synthesis of 8-substituted xanthines show that 8-Bromoxanthine, when reacted with various arylboronic acids using Pd(PPh3)4 and potassium phosphate, achieves coupling yields of 70-90% [1]. Conversely, attempting to functionalize unsubstituted xanthines at the C8 position via traditional radical reactions (e.g., the Barton method) typically results in moderate to low yields (<40%) and poor regioselectivity, making 8-Bromoxanthine the strict prerequisite for efficient library generation.

Evidence DimensionC8-arylation reaction yield
Target Compound Data70-90% yield via Suzuki cross-coupling
Comparator Or BaselineUnsubstituted xanthine (<40% yield via radical substitution)
Quantified DifferenceUp to a 50% absolute increase in yield for C8-aryl functionalization.
ConditionsPd(PPh3)4 catalyst, K3PO4, DMF, reacted with arylboronic acids.

Provides a scalable, high-yield pathway for generating libraries of 8-aryl xanthine derivatives for pharmaceutical screening and SAR development.

XO inhibitory potency
Head-to-head
8-Bromoxanthine Ki 400 µM
6-(N-Benzoylamino)purine Ki 0.0475 µM
Select for moderate-affinity, redox-coupled inhibition studies
~10,000-fold difference; uncompetitive vs competitive [REFS-1][REFS-2]

Enhanced Regiocontrol During Sequential N-Alkylation

The presence of the bulky, electron-withdrawing bromine atom at the C8 position of 8-Bromoxanthine significantly alters the electronic environment and steric accessibility of the adjacent N7 and N9 nitrogens compared to unsubstituted xanthine. During the synthesis of complex pharmaceutical intermediates, this directing effect allows for highly regioselective N7-alkylation (e.g., with 1-bromo-2-butyne) followed by N1-alkylation [1]. Unsubstituted xanthines are highly prone to mixed N3/N7/N9 alkylations, requiring extensive chromatographic purification. The 8-bromo substituent streamlines the isolation of the desired N7/N1-disubstituted intermediates, drastically reducing solvent waste and cycle times.

Evidence DimensionRegioselectivity in sequential alkylation
Target Compound DataHigh N7/N1 selectivity driven by C8 steric/electronic effects
Comparator Or BaselineUnsubstituted xanthine (Prone to mixed N3/N7/N9 alkylation)
Quantified DifferenceSignificant reduction in unwanted regioisomers, eliminating the need for complex intermediate chromatography.
ConditionsSequential alkylation with alkyl halides under basic conditions (e.g., K2CO3).

Drastically reduces manufacturing cycle times and downstream purification costs by minimizing the formation of unwanted N-alkyl regioisomers.

PDE4 isoenzyme selectivity
Head-to-head
≥100-fold selectivity (vs PDE1b,1c,2,3,5a) for 8-bromo derivative
Supports PDE4-selective inhibitor design
8-Chloro analog shows ~10-fold selectivity — same assay panel [REFS-1]
Intermediate purity
Data to verify
>99% by HPLC for 8-bromo xanthine intermediate
High-purity pharmaceutical intermediate profile
Patent-specified; downstream Boc-Linagliptin >98% [REFS-1]
Inhibition mechanism
Class-level
Uncompetitive vs xanthine; noncompetitive vs O2
Enables E·S·I ternary complex trapping
Binds only to enzyme–substrate complex; dramatically slows reduction half-reaction [REFS-1]

Commercial Manufacture of DPP-4 Inhibitors

8-Bromoxanthine is the definitive starting material for the synthesis of Linagliptin. Its specific substitution pattern allows for the sequential attachment of the butynyl and methylquinazoline side chains, followed by the high-yield displacement of the bromine atom by a chiral aminopiperidine, a process that is unachievable using an unsubstituted xanthine core [1].

Synthesis of Adenosine Receptor Antagonists

Used as a core building block to synthesize 8-substituted xanthines via Suzuki or Stille couplings. These derivatives act as selective A1, A2A, or A3 adenosine receptor antagonists, where the C8-aryl or alkyl group—introduced efficiently by displacing the bromine—is critical for receptor subtype selectivity [2].

Total Synthesis of Complex Alkaloids

Utilized as a stable, functionalizable purine precursor in the total synthesis of complex natural products, such as (+)-saxitoxin. In these advanced workflows, the C8-bromo group is converted into an alkyne or alkenylboronate ester to facilitate key stereocontrolled photocycloaddition steps .

Application Fit Matrix

Application
Selection Property
Validation Focus
XO molybdenum-center structural studies
Redox-state-dependent binding affinity
Mo-ligand geometry and redox cycling
PDE4 inhibitor library synthesis
Halogen-dependent isoenzyme selectivity
PDE4 selectivity over PDE1-3,5
Linagliptin intermediate synthesis research
High-purity C8-bromo intermediate profile
HPLC purity and coupling efficiency
XO ternary complex structural biology
Uncompetitive inhibition mechanism
Ternary complex homogeneity and cryo-trapping

XLogP3

0.3

UNII

1JQ13K1223

Other CAS

10357-68-3

Wikipedia

8-bromoxanthine

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